molecular formula C14H18BNO4 B1273491 1-BOC-6-methylindole-2-boronic acid CAS No. 850568-51-3

1-BOC-6-methylindole-2-boronic acid

Cat. No. B1273491
CAS RN: 850568-51-3
M. Wt: 275.11 g/mol
InChI Key: KLHBTAWDTXMJLT-UHFFFAOYSA-N
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Description

1-BOC-6-methylindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-methyl-1H-indol-2-yl)boronic acid, is a chemical compound with the molecular formula C14H18BNO4 . It has an average mass of 275.108 Da and a monoisotopic mass of 275.132904 Da .


Molecular Structure Analysis

The molecular structure of 1-BOC-6-methylindole-2-boronic acid consists of 14 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, such as 1-BOC-6-methylindole-2-boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation .


Physical And Chemical Properties Analysis

1-BOC-6-methylindole-2-boronic acid is a solid substance . It has a melting point of 84-94 °C . The compound has a density of 1.16±0.1 g/cm3 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Copper-Catalyzed Trifluoromethylation

It is involved in copper-catalyzed trifluoromethylation . This is a type of reaction where a trifluoromethyl group is introduced into a molecule, which can significantly alter the molecule’s chemical properties .

Palladium-Catalyzed Benzylation

The compound is used in palladium-catalyzed benzylation . This reaction involves the addition of a benzyl group to a molecule, which can be useful in the synthesis of complex organic compounds .

Homocoupling Reactions

It is used in homocoupling reactions . These reactions involve the coupling of two identical molecules to form a new compound .

Synthesis of Hydroxyquinones

This compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of organic compound that have various applications in the field of medicine and biology .

Pharmaceutical Intermediates

It is an active Pharmaceutical ingredient and hence used as pharmaceutical intermediates . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients .

Raw Material in Organic Synthesis

It is also used as a raw material in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . The key interaction of boronic acids with diols allows their utility in various sensing applications .

Safety and Hazards

1-BOC-6-methylindole-2-boronic acid is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, and not getting the substance in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary target of 1-BOC-6-methylindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-methyl-1H-indol-2-yl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation contribute to its bioavailability in the sm coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .

Action Environment

The action of 1-BOC-6-methylindole-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBTAWDTXMJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393431
Record name 1-BOC-6-methylindole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-6-methylindole-2-boronic acid

CAS RN

850568-51-3
Record name 1-BOC-6-methylindole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indole-2-boronic acid, N-BOC protected
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